N-Butyl-N-methyl-3-piperidinamine dihydrochloride
Description
Properties
IUPAC Name |
N-butyl-N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)10-6-5-7-11-9-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVUUDLHIHVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-3-piperidinamine dihydrochloride typically involves the reaction of N-methyl-3-piperidinamine with butyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-3-piperidinamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-N-methyl-3-piperidinone, while reduction could produce N-Butyl-N-methyl-3-piperidinol .
Scientific Research Applications
Pharmaceutical Applications
Alogliptin Production
One of the most significant applications of N-butyl-N-methyl-3-piperidinamine dihydrochloride is in the synthesis of Alogliptin, a medication used to manage type 2 diabetes. Alogliptin functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which helps regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels after meals . The synthesis process involves using 3-aminopiperidine derivatives as key intermediates, showcasing the compound's pivotal role in pharmaceutical chemistry.
Dipeptidyl Peptidase IV Inhibitors
The compound is also explored for its potential in developing other DPP-IV inhibitors. These inhibitors are crucial in diabetes management and have been the focus of extensive research due to their efficacy and safety profiles . The structural properties of this compound allow for modifications that enhance pharmacological activity and selectivity.
Synthetic Applications
Organic Synthesis Intermediate
this compound serves as an important intermediate in organic synthesis. Its unique piperidine structure allows for various chemical transformations, making it a versatile building block in the synthesis of complex organic molecules . Researchers utilize this compound to facilitate reactions that lead to the formation of more complex structures, particularly in medicinal chemistry.
Case Studies and Research Findings
Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated effective methods for synthesizing this compound through various reaction pathways. For instance, one method involves the use of lithium aluminum hydride to reduce specific precursors, yielding high-purity products suitable for pharmaceutical applications . This case study illustrates not only the synthetic versatility but also the scalability of producing this compound for commercial use.
Research Insights
Studies focusing on the synthesis and application of 3-aminopiperidine derivatives have highlighted their importance in drug discovery. A notable finding indicates that modifications to the piperidine ring can significantly enhance biological activity against target enzymes such as DPP-IV . This insight underscores the relevance of this compound in ongoing pharmaceutical research.
Summary Table of Applications
| Application Area | Specific Use Case | Importance |
|---|---|---|
| Pharmaceutical Development | Synthesis of Alogliptin | Key role in diabetes management |
| Drug Discovery | DPP-IV inhibitors | Potential for new therapeutic agents |
| Organic Synthesis | Intermediate for complex molecules | Versatile building block |
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Azoamidine Dihydrochloride Initiators
The European Patent Application (2023) lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methylpropionamidine] dihydrochloride) as water-soluble polymerization initiators . Key comparative points include:
| Property | N-Butyl-N-methyl-3-piperidinamine Dihydrochloride | Azoamidine Dihydrochlorides |
|---|---|---|
| Primary Application | Unknown (theoretical: drug intermediates, surfactants) | Polymerization initiators (radical generation) |
| Solubility | Likely high (dihydrochloride salt) | Explicitly water-soluble |
| Reactive Groups | Tertiary amine | Azo (-N=N-) and amidine (-C(=NH)-NH₂) groups |
| Stability | Unreported | Heat-sensitive (decompose to generate radicals) |
While both share dihydrochloride salt forms for solubility, the absence of azo or amidine groups in the target compound limits its utility as a radical initiator.
Comparison with Piperidine and Pyridine Derivatives
The Kanto Reagents catalog (2022) includes pyridine and oxazoline derivatives with tert-butyl groups, such as 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine (CAS RN: 1428537-19-2) . Key differences:
| Property | This compound | 2-[(4R)-4-tert-Butyl...pyridine |
|---|---|---|
| Core Structure | Piperidine ring | Pyridine-oxazoline hybrid |
| Substituents | n-Butyl, methyl | tert-Butyl, trifluoromethyl |
| Functionality | Basic amine (protonatable) | Heterocyclic Lewis base |
| Commercial Availability | Likely limited | Available (JPY 28,800–31,600/100 mg) |
The tert-butyl group in the Kanto compound introduces steric hindrance, whereas the n-butyl group in the target compound may prioritize lipophilicity over steric effects.
Comparison with Other Amine Salts
Dihydrochloride salts of amines (e.g., 2,2’-azobis[N-(2-hydroxyethyl)-2-methylpropionamidine] dihydrochloride) are often employed for enhanced stability and solubility in biological or industrial settings . For example:
| Property | This compound | N-n-Butyldiethanolamine Derivatives |
|---|---|---|
| Backbone | Piperidine | Ethanolamine |
| Charge at Neutral pH | Positively charged (protonated amine) | Zwitterionic (depends on substituents) |
| Typical Use | Unreported | Surfactants, corrosion inhibitors |
Biological Activity
N-Butyl-N-methyl-3-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a butyl and a methyl group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:
- Dopaminergic System : Compounds with piperidine structures often exhibit affinity for dopamine receptors, influencing mood and behavior.
- Serotonergic System : Similar interactions can occur with serotonin receptors, potentially affecting anxiety and depression pathways.
- Cholinergic Activity : Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The compound's potency was evaluated using cell viability assays and receptor binding studies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC12 (neuroblastoma) | 5.0 | Dopamine receptor agonism |
| SH-SY5Y (neuroblastoma) | 3.2 | Acetylcholinesterase inhibition |
| HEK293 (human embryonic kidney) | 7.5 | Serotonin receptor modulation |
In Vivo Studies
Animal models have been utilized to assess the therapeutic effects of the compound. Notably, studies involving rodent models of anxiety and depression showed that administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze and forced swim tests.
Case Studies
- Anxiety Disorders : A study published in the Journal of Pharmacology highlighted the efficacy of this compound in reducing anxiety-like behaviors in mice subjected to stress paradigms. The compound was administered at doses ranging from 1 to 10 mg/kg, showing a dose-dependent reduction in anxiety markers.
- Neurodegenerative Diseases : Research indicated that this compound may have neuroprotective properties against oxidative stress in neuronal cultures. The compound's ability to modulate cholinergic transmission suggests potential applications in Alzheimer's disease treatment.
Q & A
Q. Which statistical approaches resolve dose-response data variability?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. Use mixed-effects models to account for inter-experimental variability. Bootstrap resampling (≥1000 iterations) calculates 95% confidence intervals for EC50 values. Outliers are assessed via Grubbs’ test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
